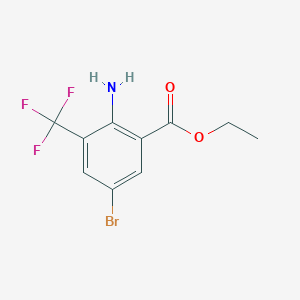

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate

Description

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is a substituted benzoate ester featuring three distinct functional groups: an amino group at position 2, a bromine atom at position 5, and a trifluoromethyl (-CF₃) group at position 3. This combination of substituents confers unique electronic and steric properties, making the compound valuable in pharmaceutical and materials chemistry. The amino group provides a site for derivatization (e.g., acylation), while the bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura). The trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design .

Propriétés

Formule moléculaire |

C10H9BrF3NO2 |

|---|---|

Poids moléculaire |

312.08 g/mol |

Nom IUPAC |

ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)6-3-5(11)4-7(8(6)15)10(12,13)14/h3-4H,2,15H2,1H3 |

Clé InChI |

DICSFJKVZPNZTM-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(C(=CC(=C1)Br)C(F)(F)F)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-(trifluoromethyl)benzoate followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often involve the use of bromine, nitric acid, and reducing agents such as tin(II) chloride or iron powder .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of catalysts to accelerate the reaction rates. The purification process may involve recrystallization or chromatography techniques to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

- Substituted benzoates

- Nitrobenzoates

- Primary amines

- Carboxylic acids

Applications De Recherche Scientifique

Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties due to the presence of the trifluoromethyl group

Mécanisme D'action

The mechanism of action of Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, influencing their conformation and function .

Comparaison Avec Des Composés Similaires

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties and Reactivity

- Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with analogs like ethyl 2-amino-3-bromo-5-methylbenzoate, where the methyl group (-CH₃) is electron-donating, increasing ring reactivity . The amino group (-NH₂) in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to non-amino analogs like ethyl 2-bromo-5-(trifluoromethyl)benzoate, which is more lipophilic .

- Reactivity: Bromine at Position 5: The bromine atom in the target compound facilitates cross-coupling reactions (e.g., with aryl boronic acids), a feature shared with ethyl 2-bromo-5-(trifluoromethyl)benzoate. However, the absence of an amino group in the latter limits its utility in forming amide bonds . Amino Group at Position 2: The -NH₂ group allows for nucleophilic reactions (e.g., acylation), distinguishing the target compound from analogs like ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, where the chloro group acts as a leaving group for substitution reactions .

Research Findings and Trends

- Synthetic Utility: Ethyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate is more versatile in multistep syntheses compared to analogs like ethyl 2-amino-3-bromo-5-methylbenzoate, due to the combined presence of -NH₂, -Br, and -CF₃. This allows sequential derivatization (e.g., bromine substitution followed by amino group modification) .

- Stability Studies : The trifluoromethyl group enhances thermal stability, as seen in analogs like ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate, which remains stable at high temperatures during reactions (e.g., 150°C in DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.